
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine is a chemical compound that consists of 20 hydrogen atoms, 8 carbon atoms, 3 nitrogen atoms, and 1 phosphorus atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine involves specific reaction conditions and reagents. One common method includes the reaction of appropriate amines with phosphorus-containing compounds under controlled conditions . The exact details of the synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N,N,4,4,5,5-Hexamethyl-1,3,2-diazaphospholidin-2-amine include:
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and specific chemical properties. These characteristics make it particularly useful in certain applications where other compounds may not be as effective .
Properties
CAS No. |
90053-50-2 |
|---|---|
Molecular Formula |
C8H20N3P |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N,N,4,4,5,5-hexamethyl-1,3,2-diazaphospholidin-2-amine |
InChI |
InChI=1S/C8H20N3P/c1-7(2)8(3,4)10-12(9-7)11(5)6/h9-10H,1-6H3 |
InChI Key |
ZDKRPMOOODXLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(NP(N1)N(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

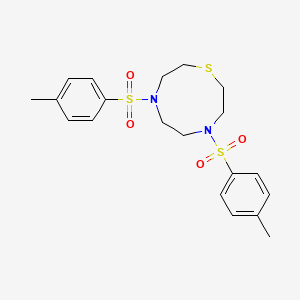
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
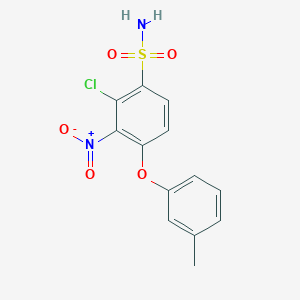
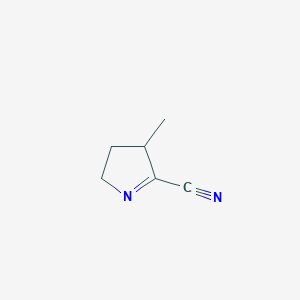


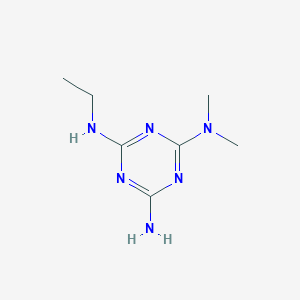

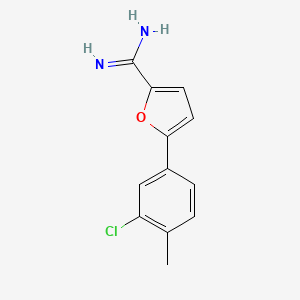
![[(7-Oxabicyclo[4.1.0]heptan-1-yl)methyl](oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14394796.png)
